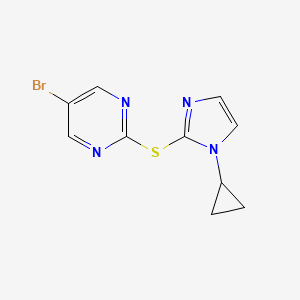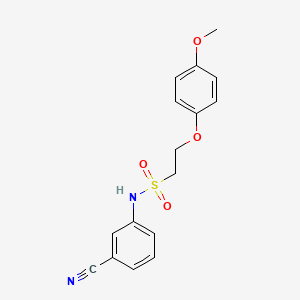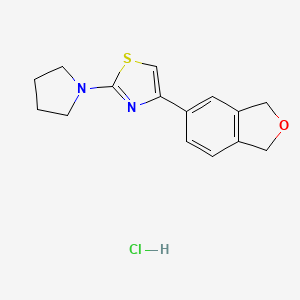![molecular formula C14H23N3O2 B7553975 1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7553975.png)
1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione, also known as MRS2179, is a selective antagonist of the P2Y1 receptor. This receptor is a member of the purinergic receptor family, which is involved in various physiological processes such as platelet aggregation, neurotransmission, and smooth muscle contraction.
Mecanismo De Acción
1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione selectively binds to and blocks the P2Y1 receptor, which is a G protein-coupled receptor. When activated by its ligand, such as ADP, the receptor activates a signaling pathway that leads to the release of calcium ions from intracellular stores and subsequent platelet aggregation or smooth muscle contraction. By blocking this signaling pathway, 1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione inhibits the physiological effects of P2Y1 receptor activation.
Biochemical and Physiological Effects
1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione has been shown to inhibit platelet aggregation, smooth muscle contraction, and neurotransmission in various experimental systems. In addition, it has been reported to reduce infarct size in a rat model of myocardial ischemia-reperfusion injury, suggesting a potential therapeutic application for 1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione in cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione as a research tool is its selectivity for P2Y1 receptor, which allows for specific investigation of the role of this receptor in various physiological processes. However, one limitation is that 1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione may have off-target effects on other purinergic receptors or ion channels, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione. First, further investigation is needed to elucidate the precise mechanism of action of 1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione on P2Y1 receptor signaling. Second, the therapeutic potential of 1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione in cardiovascular diseases warrants further exploration, including in vivo studies in animal models and clinical trials. Third, the potential off-target effects of 1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione on other purinergic receptors or ion channels should be carefully evaluated to ensure the specificity of experimental results. Finally, the development of more selective and potent P2Y1 receptor antagonists could provide valuable tools for further investigation of the role of this receptor in physiology and disease.
Métodos De Síntesis
1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione can be synthesized by reacting 4-methylazepan-1-amine with 1,3-dimethyl-2,4-dioxo-6-(trifluoromethyl)pyrimidine in the presence of a base such as sodium hydride. The resulting product can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione has been widely used as a research tool to investigate the role of P2Y1 receptor in various physiological processes. For example, it has been shown to inhibit platelet aggregation induced by ADP, a ligand of P2Y1 receptor. This suggests that P2Y1 receptor plays a crucial role in platelet activation and thrombosis. 1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione has also been used to study the involvement of P2Y1 receptor in smooth muscle contraction and neurotransmission.
Propiedades
IUPAC Name |
1,3-dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-11-5-4-7-17(8-6-11)10-12-9-13(18)16(3)14(19)15(12)2/h9,11H,4-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVMHWGPGBFREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(CC1)CC2=CC(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[4-(2-hydroxypropyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7553906.png)
![5-[4-(4-Methoxyphenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7553908.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-(6-morpholin-4-ylpyridin-3-yl)methanone](/img/structure/B7553916.png)

![[4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone](/img/structure/B7553928.png)
![3-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7553937.png)

![1-[1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7553962.png)


![4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7553982.png)

![[1-(4-Methylphenyl)-5-propan-2-yltriazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554000.png)